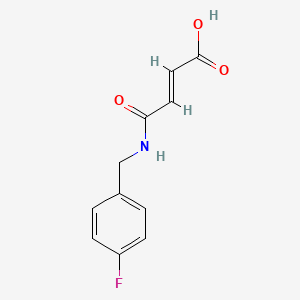
(E)-3-(4-Fluoro-benzylcarbamoyl)-acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-((4-Fluorobenzyl)amino)-4-oxobut-2-enoic acid is an organic compound characterized by the presence of a fluorobenzyl group attached to an amino group, which is further connected to a butenoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-((4-Fluorobenzyl)amino)-4-oxobut-2-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluorobenzylamine and maleic anhydride.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions.
Procedure: The 4-fluorobenzylamine is added to a solution of maleic anhydride in the chosen solvent. The mixture is heated under reflux for several hours, allowing the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure (E)-4-((4-Fluorobenzyl)amino)-4-oxobut-2-enoic acid.
Industrial Production Methods
In an industrial setting, the production of (E)-4-((4-Fluorobenzyl)amino)-4-oxobut-2-enoic acid may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-4-((4-Fluorobenzyl)amino)-4-oxobut-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
(E)-4-((4-Fluorobenzyl)amino)-4-oxobut-2-enoic acid has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Materials Science: It is investigated for its potential use in the synthesis of novel polymers and materials with unique properties.
Industry: The compound is utilized in the development of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of (E)-4-((4-Fluorobenzyl)amino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group enhances the compound’s binding affinity to these targets, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-4-((4-Chlorobenzyl)amino)-4-oxobut-2-enoic acid
- (E)-4-((4-Methylbenzyl)amino)-4-oxobut-2-enoic acid
- (E)-4-((4-Methoxybenzyl)amino)-4-oxobut-2-enoic acid
Uniqueness
(E)-4-((4-Fluorobenzyl)amino)-4-oxobut-2-enoic acid is unique due to the presence of the fluorine atom in the benzyl group, which imparts distinct electronic properties and enhances its reactivity and binding affinity compared to its analogs. This makes it a valuable compound for specific applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C11H10FNO3 |
|---|---|
Poids moléculaire |
223.20 g/mol |
Nom IUPAC |
(E)-4-[(4-fluorophenyl)methylamino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C11H10FNO3/c12-9-3-1-8(2-4-9)7-13-10(14)5-6-11(15)16/h1-6H,7H2,(H,13,14)(H,15,16)/b6-5+ |
Clé InChI |
GMFHIBJAYQESCW-AATRIKPKSA-N |
SMILES isomérique |
C1=CC(=CC=C1CNC(=O)/C=C/C(=O)O)F |
SMILES canonique |
C1=CC(=CC=C1CNC(=O)C=CC(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


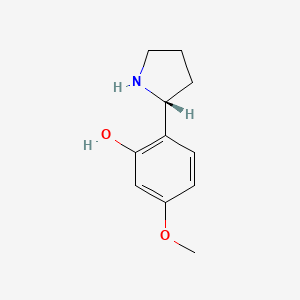
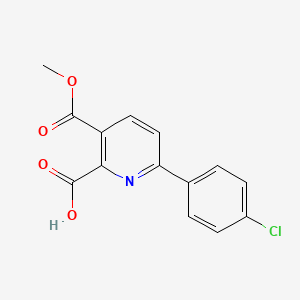
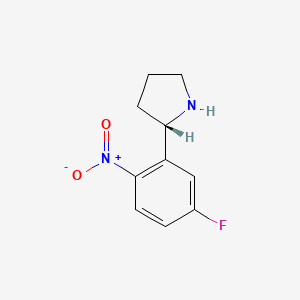
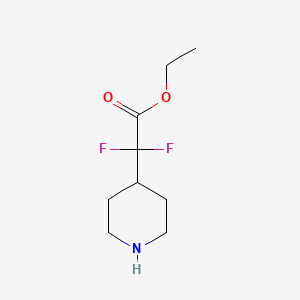
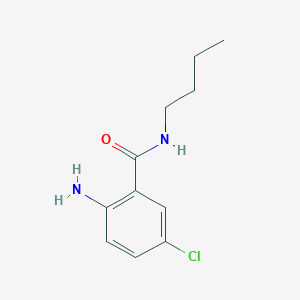
![2-Methoxy-6-azaspiro[3.5]nonane](/img/structure/B12989327.png)
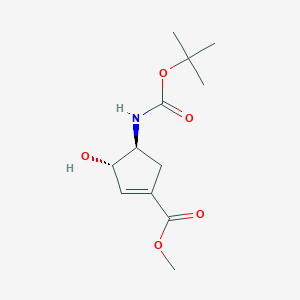



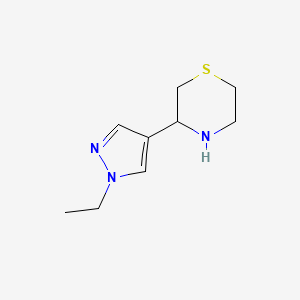

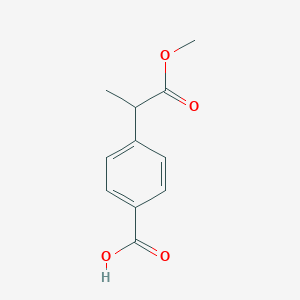
![6-Cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde](/img/structure/B12989398.png)
